3-chloro-N-(2-(2-(4-chlorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a triazole-thiazole moiety, which is known for its diverse biological activities. The compound’s structure includes a chlorophenyl group, a methyl group, and a sulfonamide group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multi-step reactions. The process begins with the preparation of the triazole-thiazole core, which can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and thiourea. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various halogenated or nitrated derivatives .
Scientific Research Applications
3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The triazole-thiazole moiety can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The sulfonamide group also plays a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole moiety.
Voriconazole: Another antifungal with a similar structure.
Letrozole: An aromatase inhibitor used in cancer treatment.
Uniqueness
3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE is unique due to its combination of a triazole-thiazole core with a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H16Cl2N4O2S2 |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
3-chloro-N-[2-[2-(4-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H16Cl2N4O2S2/c1-12-17(9-10-22-29(26,27)16-4-2-3-15(21)11-16)28-19-23-18(24-25(12)19)13-5-7-14(20)8-6-13/h2-8,11,22H,9-10H2,1H3 |
InChI Key |
MVMRKSVJKKEQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)Cl)CCNS(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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